3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[321]octane is a complex organic compound that features a unique combination of an imidazole ring and a bicyclic octane structure The imidazole ring is known for its presence in many biologically active molecules, while the bicyclic octane structure adds rigidity and complexity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[32One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, such as nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the bicyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring and the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the bicyclic structure.
2-Methylimidazole: Another imidazole derivative with a different substitution pattern.
8-Azabicyclo[3.2.1]octane: The bicyclic core structure without the imidazole ring.
Uniqueness
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[321]octane is unique due to the combination of the imidazole ring and the bicyclic octane structure
Properties
Molecular Formula |
C11H17N3S |
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Molecular Weight |
223.34 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)sulfanyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H17N3S/c1-14-5-4-12-11(14)15-10-6-8-2-3-9(7-10)13-8/h4-5,8-10,13H,2-3,6-7H2,1H3 |
InChI Key |
BHDKCDBPKVBKGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2CC3CCC(C2)N3 |
Origin of Product |
United States |
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